
ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is a chiral compound with the following structural formula:
CH3−C(CH3)2−C(H)(NH2)−COOCH2CH3
It contains an amino group, a carboxylic acid ester, and a bulky 2,3-dimethylphenyl group. The stereochemistry at the carbon bearing the amino group is (3S), indicating that the amino group is oriented in the (S) configuration.
Méthodes De Préparation
Synthetic Routes: The synthesis of ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate involves several steps. One common approach is via the reductive amination of 2,3-dimethylbenzaldehyde with ethylamine. The reaction proceeds as follows:
Condensation: 2,3-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reductive Amination: The imine intermediate is reduced using a reducing agent (e.g., sodium borohydride) to yield the desired product.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Des Réactions Chimiques
Reactions: Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various reactions, including:
Oxidation: Oxidation of the amino group to the corresponding oxime or nitro compound.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Nucleophilic substitution at the ester group.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Alkoxides (e.g., sodium ethoxide) can perform nucleophilic substitutions.
Applications De Recherche Scientifique
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing pharmaceutical compounds.
Biological Studies: Researchers study its interactions with enzymes and receptors.
Industry: It could be used in the synthesis of other chiral molecules.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In medicinal chemistry, it might act as a ligand for a specific receptor.
- In biological studies, it could modulate enzyme activity.
Comparaison Avec Des Composés Similaires
Ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to its chiral center and the bulky phenyl group. Similar compounds include other amino acid derivatives and esters.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1 |
Clé InChI |
LXNFAYIYSPFJTL-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC=CC(=C1C)C)N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC(=C1C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


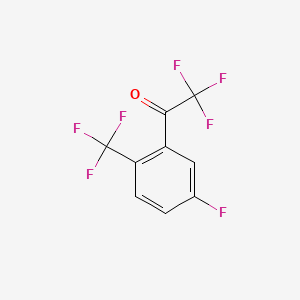
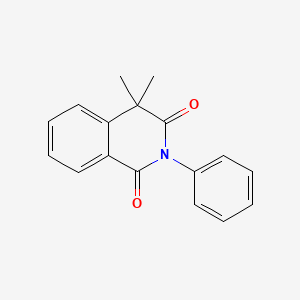
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)

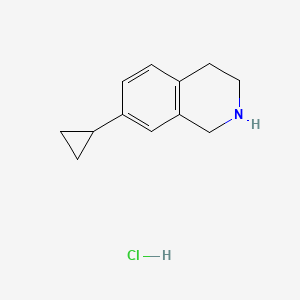
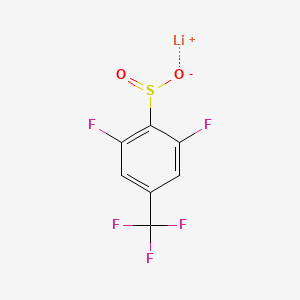
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
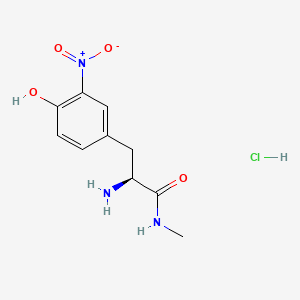
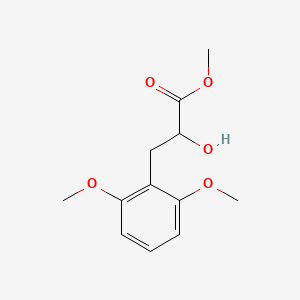
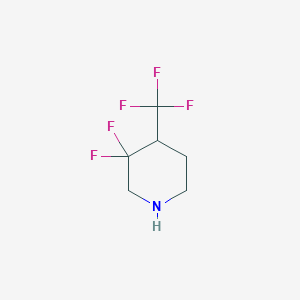
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)

